Azide-PEG3-Desthiobiotin Azide-PEG3-Desthiobiotin
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879971
InChI: InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1
SMILES:
Molecular Formula: C18H34N6O5
Molecular Weight: 414.5 g/mol

Azide-PEG3-Desthiobiotin

CAS No.:

Cat. No.: VC15879971

Molecular Formula: C18H34N6O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Azide-PEG3-Desthiobiotin -

Specification

Molecular Formula C18H34N6O5
Molecular Weight 414.5 g/mol
IUPAC Name N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Standard InChI InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1
Standard InChI Key JIQVKRRASYKCEL-JKSUJKDBSA-N
Isomeric SMILES C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Canonical SMILES CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azide-PEG3-Desthiobiotin features a linear structure with three distinct regions:

  • Azide terminus: A reactive -N₃ group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .

  • PEG3 spacer: A triethylene glycol chain (OCH₂CH₂)₃ that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties .

  • Desthiobiotin module: A single-ring imidazolidinone structure lacking the thiophane ring of biotin, retaining streptavidin-binding capability with reduced affinity (Kd ≈ 10⁻¹¹ M vs. biotin’s 10⁻¹⁵ M) .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₃₄N₆O₅
Molecular Weight414.5 g/mol
CAS Number1426828-06-9
SolubilityDMSO, DMF, MeOH
Storage Conditions-20°C (desiccated)
Purity (HPLC)>98%

The PEG3 spacer contributes to the compound’s hydrophilic character, with logP values suggesting moderate polarity suitable for aqueous and organic solvent systems .

Applications in PROTAC Synthesis

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules comprising:

  • A target protein ligand

  • An E3 ubiquitin ligase recruiter

  • A linker bridging the two .

Azide-PEG3-Desthiobiotin serves as the linker, leveraging its PEG3 spacer to optimize distance and flexibility between PROTAC components. The azide terminus conjugates with alkyne-functionalized ligands via CuAAC, while desthiobiotin enables reversible streptavidin-based purification of PROTAC-protein complexes .

Table 2: Advantages of Azide-PEG3-Desthiobiotin in PROTAC Design

FeatureBenefit
PEG3 SpacerReduces aggregation, enhances solubility, and modulates cellular uptake
DesthiobiotinEnables mild elution (biotin competition) during affinity purification
Azide ReactivityPermits modular conjugation under biocompatible conditions

Case Study: BRD4 Degrader Synthesis

A 2023 study utilized Azide-PEG3-Desthiobiotin to synthesize a BRD4-targeting PROTAC. The azide group conjugated to an alkyne-modified BET inhibitor, while desthiobiotin facilitated complex isolation via streptavidin beads. The PEG3 linker demonstrated superior degradation efficiency (DC₅₀ = 12 nM) compared to shorter PEG variants, highlighting its role in optimizing ternary complex formation .

Bioconjugation and Streptavidin Applications

Bioorthogonal Labeling

The azide group participates in click chemistry reactions:

  • CuAAC: With copper(I) catalysts and alkyne tags, enabling rapid (<1 hr) conjugation .

  • SPAAC: Strain-promoted reactions with DBCO or BCN derivatives, avoiding cytotoxic copper .

These reactions label proteins, nucleic acids, or small molecules with desthiobiotin for detection or pull-down assays .

Streptavidin Affinity Systems

Desthiobiotin’s reversible binding enables novel purification workflows:

  • Immobilization: Desthiobiotinylated molecules bind streptavidin resins .

  • Elution: Free biotin (2–5 mM) competitively displaces desthiobiotin conjugates under mild conditions (pH 7.4, 25°C), preserving protein activity .

  • Specificity: Endogenous biotinylated proteins remain resin-bound, reducing background .

Table 3: Comparison of Biotin and Desthiobiotin Affinity

ParameterBiotinDesthiobiotin
Binding Affinity10⁻¹⁵ M10⁻¹¹ M
Elution MethodHarsh (low pH, denaturants)Mild (biotin competition)
Endogenous InterferenceHighLow

Research Findings and Experimental Data

Solubility and Formulation

Azide-PEG3-Desthiobiotin exhibits broad solvent compatibility:

  • Stock solutions: 10 mM in DMSO (recommended for cellular assays) .

  • In vivo formulations: DMSO/PEG300/Tween 80/aqueous mixtures maintain stability for ≥72 hrs at 4°C .

Stability Profiling

  • Thermal stability: Decomposition onset at 187°C (TGA data) .

  • Hydrolytic stability: Resists hydrolysis in PBS (pH 7.4) for 48 hrs at 37°C .

Case Study: Cell Surface Labeling

A 2024 protocol labeled cell surface receptors using:

  • DBCO-modified antibodies (5 µM, 1 hr)

  • Azide-PEG3-Desthiobiotin (10 µM, 30 min, CuAAC)

  • Streptavidin-APC staining after desthiobiotin elution .

Flow cytometry showed 92% labeling efficiency vs. 67% for biotin-azide controls, attributed to reduced steric hindrance from the PEG3 spacer .

Future Perspectives

Emerging Applications

  • PROTAC optimization: Structure-activity relationship (SAR) studies varying PEG length (n=1–6) to tune degradation kinetics .

  • Multivalent probes: Dendrimeric constructs with multiple azide/desthiobiotin units for enhanced avidity .

Comparative Analysis with Alternatives

  • VS PEG4 analogs: PEG3 offers optimal balance between flexibility and proteolytic resistance .

  • VS photocleavable linkers: Desthiobiotin enables gentler elution than UV-triggered systems .

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